molecular formula C15H22N2O4S B4517224 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide

4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B4517224
M. Wt: 326.4 g/mol
InChI Key: COPNSOACXAOPIP-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with tetrahydrothiophene-3-ol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy group or other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects.

    4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol: An intermediate in the synthesis of triazole medicines.

    1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine: Used in the synthesis of antifungal agents.

Uniqueness

4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide is unique due to its combination of a piperazine ring with a tetrahydrothiophene ring, which imparts distinct chemical and biological properties

Biological Activity

The compound 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide is a novel synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities. It incorporates a piperazine moiety and a tetrahydrothiophene structure, which are known to influence pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₄N₄O₂S
  • Molecular Weight : Approximately 364.47 g/mol
  • Key Structural Features :
    • Piperazine ring
    • Tetrahydrothiophene moiety
    • Hydroxylamine functional group

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the piperazine derivative.
  • Introduction of the tetrahydrothiophene ring.
  • Functionalization to incorporate the methoxyphenyl group.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are crucial for confirming the structure and purity of the synthesized compound.

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Receptor Binding : The piperazine moiety may enhance binding affinity to various receptors, including serotonin and dopamine receptors.
  • Antioxidant Activity : The hydroxylamine functional group can act as an antioxidant, potentially mitigating oxidative stress in cells.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential efficacy against bacterial and fungal infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structures:

  • Antitumor Activity : Research on related piperazine derivatives has demonstrated significant antitumor effects in various cancer cell lines, indicating that structural modifications can enhance cytotoxicity against cancer cells .
  • Antimicrobial Effects : Compounds with piperazine and thiophene structures have exhibited notable antibacterial and antifungal activities. For instance, derivatives tested against common pathogens showed promising results in inhibiting growth .
  • Neuropharmacological Effects : Some studies suggest that compounds with piperazine rings can affect neurotransmitter systems, leading to potential applications in treating psychiatric disorders .

Data Summary Table

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O₂S
Molecular Weight364.47 g/mol
Antitumor ActivitySignificant in various cell lines
Antimicrobial ActivityEffective against multiple pathogens
Neuropharmacological EffectsPotential influence on neurotransmitter systems

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-13-4-2-12(3-5-13)16-6-8-17(9-7-16)14-10-22(19,20)11-15(14)18/h2-5,14-15,18H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPNSOACXAOPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CS(=O)(=O)CC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide
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4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide
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4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide
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4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide
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4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide

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